Lower Lipophilicity (logP) Compared to Halogenated Analogs Like Monuron and Diuron
Defenuron is markedly less lipophilic than its halogenated phenylurea counterparts. Its experimental logP (log Kow) value is 1.12 . In comparison, the mono-chlorinated analog Monuron has a logP of 1.89 , and the di-chlorinated analog Diuron has a logP of 2.51 . This lower logP directly correlates with reduced bioaccumulation potential in aquatic organisms and different partitioning behavior in environmental matrices .
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, logP/log Kow) |
|---|---|
| Target Compound Data | 1.12 (experimental) |
| Comparator Or Baseline | Monuron (logP = 1.89), Diuron (logP = 2.51) |
| Quantified Difference | Defenuron logP is 0.77 units lower than Monuron and 1.39 units lower than Diuron. |
| Conditions | Experimental log Kow values from authoritative databases (Hansch et al., 1995). |
Why This Matters
For environmental fate studies and QSAR modeling, selecting Defenuron provides a non-halogenated, lower-lipophilicity reference point, which is essential for understanding baseline phenylurea behavior and predicting the impact of halogen substitution.
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- [2] Chemsrc. (n.d.). Monuron | CAS 150-68-5. Retrieved from https://m.chemsrc.com/en/baike/584668.html View Source
- [3] QSAR Database. (n.d.). Diuron logP. Retrieved from https://qsardb.org/10967/159 View Source
- [4] Danish Ministry of the Environment. (n.d.). Quantitative Structure-Activity Relationships (QSAR) and Pesticides. Retrieved from https://www2.mst.dk View Source
